

Stachydrine: A Potential Therapeutic Agent for Neuroinflammation and Ischemic Injury

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Compound of Interest

Compound Name: Stachartin C

Cat. No.: B1163457

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Introduction

Stachydrine, a proline betaine alkaloid found in various plants, has emerged as a promising natural compound with significant therapeutic potential. Primarily recognized for its anti-inflammatory and neuroprotective properties, Stachydrine is being investigated for its role in mitigating cerebral ischemia-reperfusion injury and other neurological disorders. This document provides an overview of the biological activities of Stachydrine, detailed experimental protocols for its study, and a summary of its known mechanisms of action.

Biological Activity

Stachydrine has been shown to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and apoptosis. Studies have demonstrated that Stachydrine can significantly reduce infarct volume and alleviate neurological impairment in animal models of cerebral ischemia.[1][2] The primary mechanism of action involves the inhibition of inflammatory responses and a reduction in neuronal apoptosis.[1][2]

Anti-inflammatory Effects

Stachydrine has been observed to decrease the levels of pro-inflammatory cytokines such as IL-1 β and TNF- α . [1][2] This anti-inflammatory activity is linked to the downregulation of the p65 and JAK2/STAT3 signaling pathways.[1]

Neuroprotective and Anti-apoptotic Effects

In addition to its anti-inflammatory properties, Stachydrine exhibits neuroprotective effects by inhibiting apoptosis. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, Stachydrine treatment increases the number of Nissl bodies in neurons, indicating improved neuronal health and a reduction in cellular damage.[1][2]

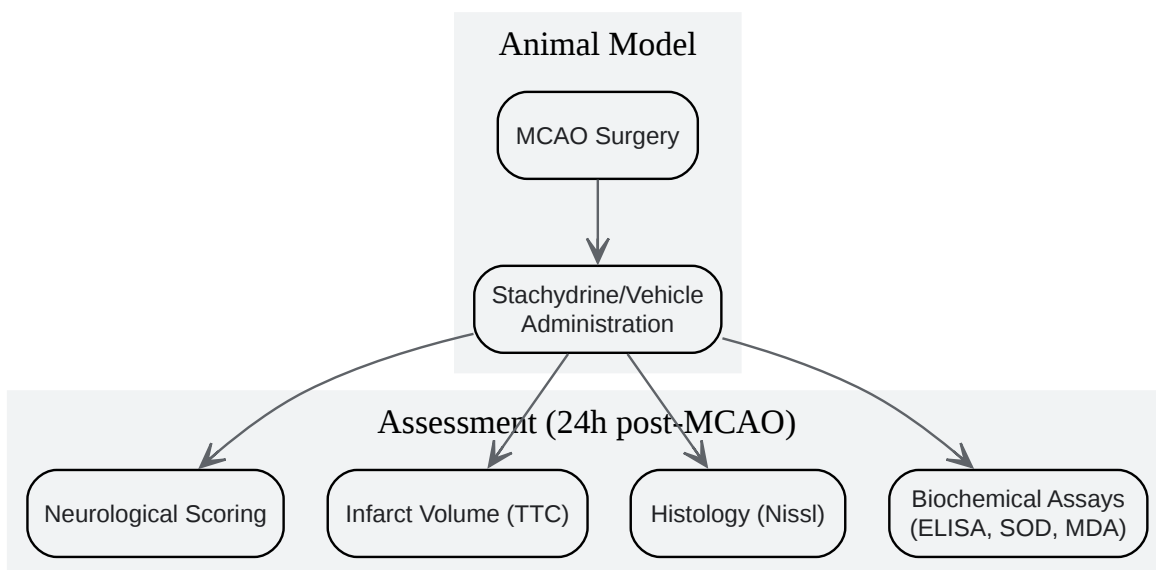
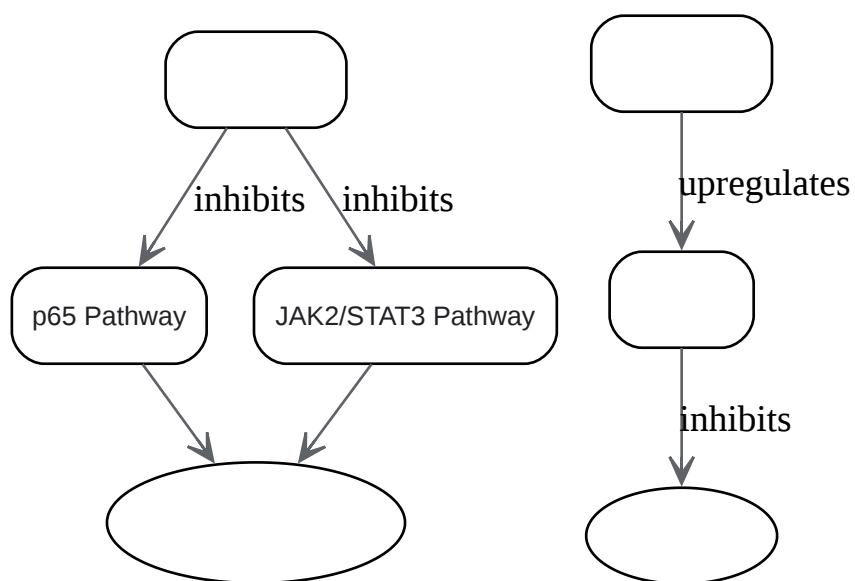
Quantitative Data Summary

The following table summarizes the quantitative effects of Stachydrine observed in a rat model of middle cerebral artery occlusion (MCAO).

Parameter	Control Group	Stachydrine (167.60 mM)	Reference
Neuronal Cell Number (cells/mm ²)	70.83 ± 76.34	115.3 ± 8.47 (P < 0.01)	[1][2]
Infarct Volume	Significantly higher	Significantly reduced	[1][2]
Neurological Deficit Score	Higher	Alleviated	[1][2]
IL-1β Levels	Elevated	Decreased	[1][2]
TNF-α Levels	Elevated	Decreased	[1][2]
SOD Activity	Decreased	Increased	[1][2]
MDA Levels	Increased	Decreased	[1][2]

Signaling Pathways

Stachydrine's therapeutic effects are mediated through the modulation of specific signaling pathways. The diagrams below illustrate the proposed mechanisms of action.



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References

- 1. Frontiers | Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway [frontiersin.org]
- 2. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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